
2-(4-Fluoro-2-isobutoxyphenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Fluoro-2-isobutoxyphenyl)ethanol is an organic compound with the molecular formula C12H17FO2 and a molecular weight of 212.26 g/mol . This compound is characterized by the presence of a fluoro-substituted phenyl ring and an isobutoxy group attached to an ethanol moiety. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-2-isobutoxyphenyl)ethanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-fluoro-2-nitrophenol and isobutyl bromide.
Etherification: The 4-fluoro-2-nitrophenol undergoes etherification with isobutyl bromide in the presence of a base such as potassium carbonate to form 4-fluoro-2-isobutoxynitrobenzene.
Reduction: The nitro group in 4-fluoro-2-isobutoxynitrobenzene is then reduced to an amine using a reducing agent like palladium on carbon (Pd/C) and hydrogen gas.
Ethylation: Finally, the amine is converted to the ethanol derivative through a reaction with ethylene oxide under basic conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions such as temperature, pressure, and reagent concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Fluoro-2-isobutoxyphenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide (NaOMe) in methanol.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products Formed
Oxidation: 2-(4-Fluoro-2-isobutoxyphenyl)acetaldehyde or 2-(4-Fluoro-2-isobutoxyphenyl)acetone.
Reduction: 2-(4-Fluoro-2-isobutoxyphenyl)ethane.
Substitution: 2-(4-Methoxy-2-isobutoxyphenyl)ethanol.
Applications De Recherche Scientifique
2-(4-Fluoro-2-isobutoxyphenyl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of polymers and resins.
Mécanisme D'action
The mechanism of action of 2-(4-Fluoro-2-isobutoxyphenyl)ethanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in metabolic pathways, influencing their activity.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Fluoro-3-isobutoxyphenyl)ethanol: Similar structure but with the fluoro group in a different position.
2-(4-Fluoro-2-methoxyphenyl)ethanol: Similar structure but with a methoxy group instead of an isobutoxy group.
2-(4-Fluoro-2-ethoxyphenyl)ethanol: Similar structure but with an ethoxy group instead of an isobutoxy group.
Uniqueness
2-(4-Fluoro-2-isobutoxyphenyl)ethanol is unique due to the specific positioning of the fluoro and isobutoxy groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs. This unique structure makes it a valuable compound for targeted research and industrial applications.
Propriétés
Formule moléculaire |
C12H17FO2 |
|---|---|
Poids moléculaire |
212.26 g/mol |
Nom IUPAC |
2-[4-fluoro-2-(2-methylpropoxy)phenyl]ethanol |
InChI |
InChI=1S/C12H17FO2/c1-9(2)8-15-12-7-11(13)4-3-10(12)5-6-14/h3-4,7,9,14H,5-6,8H2,1-2H3 |
Clé InChI |
FJMJNVGYUXDLNZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC1=C(C=CC(=C1)F)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-8-(2,3-difluorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12988682.png)
![5-Fluoro-3'-formyl-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12988684.png)
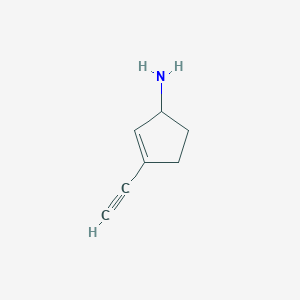
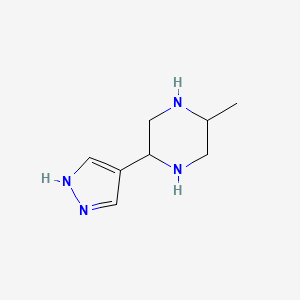
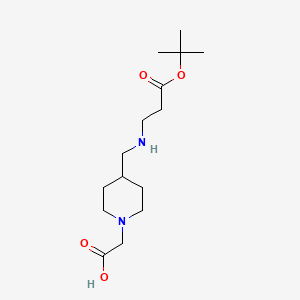
![(5AR,6R,6aS)-tert-butyl 3-chloro-5-oxo-5,5a,6,6a-tetrahydrocyclopropa[4,5]cyclopenta[1,2-c]pyridine-6-carboxylate](/img/structure/B12988721.png)

![(1S,3R,4R)-3-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride](/img/structure/B12988730.png)
![3-(4-Fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B12988738.png)
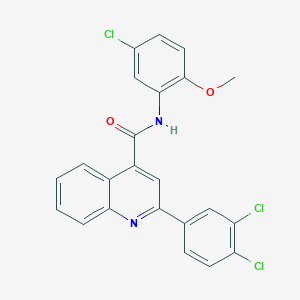
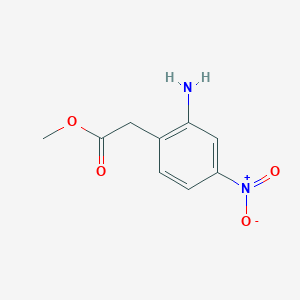

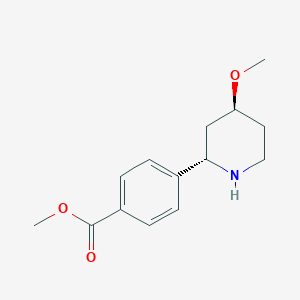
![tert-Butyl (R)-1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B12988764.png)
